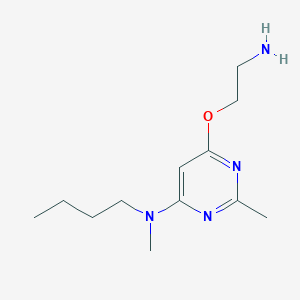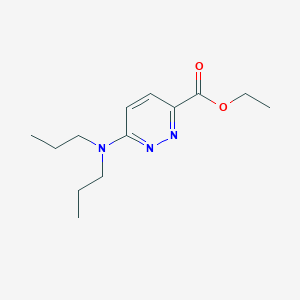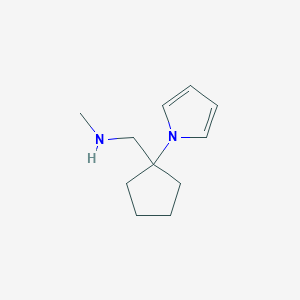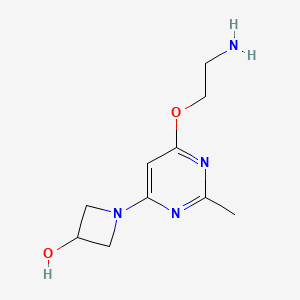
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine
Overview
Description
“(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine” is an organic compound with the chemical formula C8H18N2 . It is used for research purposes . The CAS number of this compound is 2098069-32-8 .
Molecular Structure Analysis
The molecular weight of (3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine is 142.24 g/mol . The Smiles notation of this compound isCC1(CC(C1)(CN)CN)C .
Scientific Research Applications
Structural and Functional Insights
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine and related compounds have been a subject of interest due to their unique structural characteristics and potential applications. The minireview by Ito (2018) delves into isolable congeners of cyclobutane-1,3-diyl, exploring their structural features, usefulness in organoelectronics, and their role in the activation of small molecules. The discussion extends to include cyclopentane-1,3-diyl, 2,4-dimethylene-1,3-cyclobutanediyl, and cyclobutadiene, with a focus on isolable biradicals published since 2013 (Ito, 2018).
Gem-Dimethyl Effect and Strain Energy
Ringer and Magers (2007) explored the gem-dimethyl effect, which accelerates cyclization in organic synthesis, often used as a ring-closing effect. Their research involved calculations on cyclobutane and its derivatives to understand the strain energy and thermodynamic aspects. Their findings suggest that 1,1-dimethylcyclobutane exhibits significantly less strain compared to cyclobutane, highlighting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).
Natural Product Synthesis
Hancock et al. (2019) reviewed the synthesis of gem-dimethylcyclobutanes, a motif prevalent in many natural products. This review covers recent synthetic approaches where the gem-dimethylcyclobutane is constructed de novo, offering insights into the advancement of this field and future perspectives (Hancock et al., 2019).
Computational Design and SOD Mimetics
Aston et al. (2001) presented a computational design approach for Mn(II) macrocyclic pentaamine complexes derived from biscyclohexyl-pyridine complexes, with a particular focus on superoxide dismutase (SOD) mimetics. The study resulted in the synthesis of new macrocyclic Mn(II) complexes, showing promising results in the catalytic dismutation of superoxide, surpassing the activity of native mitochondrial MnSOD enzymes (Aston et al., 2001).
Safety and Hazards
properties
IUPAC Name |
[1-(aminomethyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)3-8(4-7,5-9)6-10/h3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALOKPFYZCRDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)





![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)



![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)